Aromatic Pyridine vs. 1,4-Dihydropyridine Core: Oxidation State Drives Calcium Channel Activity Abolition
The target compound contains a fully aromatic pyridine ring, whereas the therapeutic comparator nifedipine (CAS 21829-25-4) bears a non-aromatic 1,4-dihydropyridine (DHP) core. Single-crystal X-ray diffraction at 100 K confirms the pyridine ring of the target compound is essentially planar (r.m.s. deviation = 0.0083 Å) [1], in contrast to the flattened boat conformation universally adopted by 1,4-DHP calcium channel blockers [2]. This aromaticity abolishes the ability to adopt the requisite DHP conformation for L-type calcium channel binding; the oxidized phenylpyridine form is pharmacologically inactive as a calcium channel modulator, whereas nifedipine (1,4-DHP) exhibits an IC₅₀ in the nanomolar range against L-type Ca²⁺ currents [2]. This dichotomous activity profile underpins the compound's exclusive utility as a negative control or impurity marker rather than an active pharmaceutical.
| Evidence Dimension | Ring conformation and pharmacological calcium channel blocking activity |
|---|---|
| Target Compound Data | Planar aromatic pyridine (r.m.s. deviation 0.0083 Å); no L-type calcium channel blockade expected (class-level property of oxidized pyridine DHP analogs) |
| Comparator Or Baseline | Nifedipine (CAS 21829-25-4): 1,4-DHP boat conformation; L-type Ca²⁺ channel antagonist (class-level IC₅₀ in nanomolar range) |
| Quantified Difference | Qualitative binary distinction: fully aromatized vs. non-aromatic DHP; pharmacological activity abolished upon oxidation (class-level evidence) |
| Conditions | Single-crystal X-ray diffraction (T = 100 K) for structural data; calcium channel pharmacology from class-level DHP SAR literature |
Why This Matters
Procurement for pharmacological screening must exclude this compound as an active DHP; its value lies exclusively in analytical reference standard applications where pharmacologically silent matrix constituents are required.
- [1] Gohain, M., Muller, T. J., & Bezuidenhoudt, B. C. B. (2011). Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. Acta Crystallographica Section E, 67(Pt 12), o3481. View Source
- [2] Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293–303. Class-level DHP SAR: boat conformation required for calcium channel blockade. View Source
